(5-Chloro-2-methoxybenzyl)methylamine hydrochloride
Overview
Description
(5-Chloro-2-methoxybenzyl)methylamine hydrochloride is a chemical compound with the molecular formula C9H13Cl2NO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methoxybenzyl)methylamine hydrochloride typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with methylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-methoxybenzyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(5-Chloro-2-methoxybenzyl)methylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (5-Chloro-2-methoxybenzyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-methoxyphenyl)methylamine
- (5-Chloro-2-methoxybenzyl)amine
- (5-Chloro-2-methoxybenzyl)dimethylamine
Uniqueness
(5-Chloro-2-methoxybenzyl)methylamine hydrochloride is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Biological Activity
(5-Chloro-2-methoxybenzyl)methylamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H13Cl2NO
- Molecular Weight : Approximately 195.65 g/mol
- Appearance : White to off-white crystalline solid
- Solubility : Soluble in water due to the hydrochloride form, enhancing solubility in polar solvents.
The compound features a chlorinated methoxybenzyl moiety attached to a methylamine group, which contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with methylamine. This reaction is conducted under controlled conditions using solvents like ethanol or methanol to ensure the yield and purity of the product.
This compound interacts with various biological targets, modulating their activity. It has been shown to bind to specific receptors or enzymes, influencing numerous biochemical pathways. The exact mechanisms depend on the context of its application, particularly in drug development and therapeutic uses.
Pharmacological Effects
Research indicates that this compound may exhibit significant activity against various biological targets:
- Adenosine Receptors : Studies have demonstrated the compound's ability to modulate adenosine receptor affinity and intrinsic efficacy, suggesting potential applications in treating conditions related to these receptors .
- Anticancer Activity : In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines. For instance, one study reported an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent antiproliferative effects .
Comparison with Similar Compounds
The biological activity of this compound can be compared with related compounds:
Compound Name | Structure Characteristics | Notable Activities |
---|---|---|
N-(5-chloro-2-methoxybenzyl)-N-ethylamine | Ethyl group instead of methyl | Potentially different pharmacological effects |
5-Chloro-2-methoxyphenylmethylamine | Lacks methyl group on nitrogen | Similar biological activity |
4-Chloro-N,N-dimethylbenzeneethanamine | Dimethyl substitution on nitrogen | Different receptor interactions |
This table highlights how variations in structure can influence biological activity and receptor interactions.
Case Studies and Research Findings
- Anticancer Efficacy : A study investigated the antiproliferative effects of this compound derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significantly lower IC50 values compared to standard chemotherapeutics like 5-Fluorouracil, suggesting enhanced selectivity and efficacy against cancer cells .
- Receptor Modulation : Research focused on the modulation of adenosine receptors showed that this compound could enhance receptor affinity, which may lead to therapeutic applications in diseases where adenosine signaling plays a critical role .
- Toxicity Studies : Toxicity assessments revealed that at concentrations up to 2000 mg/kg in animal models, this compound did not exhibit acute toxicity, indicating a favorable safety profile for further development .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-N-methylmethanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-11-6-7-5-8(10)3-4-9(7)12-2;/h3-5,11H,6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLTUVQBRHQYQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)Cl)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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